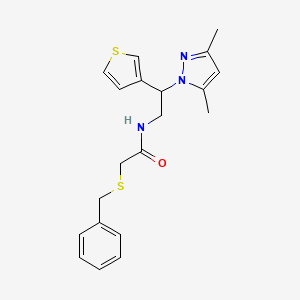

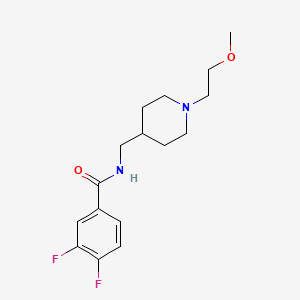

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate” is a highly functionalized heterocycle . It is synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Synthesis Analysis

The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of this compound . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . It is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate, have been extensively studied. These compounds, also known as Biginelli-compounds, are utilized in the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, indeno[1,2-d]pyrimidines, and 4,6-disubstituted-pyrimidine-5-carbonitriles through various reactions, including methylation, acylation, Dimroth-like rearrangement, and intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).

Antimicrobial and Antifungal Applications

This compound derivatives exhibit significant in vitro antifungal and antibacterial activity. The synthesis of these derivatives using ionic liquids promotes environmentally friendly and rapid production processes. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity tests against human cancer cell lines, indicating their potential as oral drug candidates with good oral drug-like properties (Tiwari et al., 2018).

Fluorescence and Spectroscopic Properties

The fluorescence properties of certain derivatives, such as ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate (monastrol) analogs, have been explored, revealing their potential in fluorescent applications. These studies underscore the importance of these compounds in the development of new fluorescent materials with applications in biological imaging and molecular probes (Al-Masoudi et al., 2015).

Molecular Structure Analysis

Detailed structural and electronic characterizations of tetrahydropyrimidine derivatives through X-ray crystal structure analysis and quantum chemical calculations have been performed. These studies contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and NMR chemical shifts of these compounds, which are crucial for their application in various scientific fields (Memarian et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-25-17(23)15-12(2)20-18(24)21-16(15)26-11-14(22)19-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,19,22)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACLKCDNAMHUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)

![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)

![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)

![4,4-Dimethyl-1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]piperidine-2,6-dione](/img/structure/B2434756.png)

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434761.png)

![[4-Amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2434762.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone](/img/structure/B2434763.png)